N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide

Lipophilicity Drug-like properties Permeability

Researchers exploring phenylethynylbenzamide kinase inhibitors face limited access to the meta-CF3 regioisomer. CAS 439095-73-5 offers ≥98% purity as a ready-to-use building block. - Distinct meta-CF3 topology vs. common 4-CF3 analogs for definitive SAR studies. - Terminal alkyne enables Sonogashira/click derivatization; ¹⁹F NMR quantifiable. Ambient shipping; in stock for immediate delivery.

Molecular Formula C22H14F3NO
Molecular Weight 365.355
CAS No. 439095-73-5
Cat. No. B2544985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide
CAS439095-73-5
Molecular FormulaC22H14F3NO
Molecular Weight365.355
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C22H14F3NO/c23-22(24,25)19-8-4-7-18(15-19)21(27)26-20-13-11-17(12-14-20)10-9-16-5-2-1-3-6-16/h1-8,11-15H,(H,26,27)
InChIKeyQUDJKTHWDWOADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-Phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide: Chemical Profile & Procurement


N-[4-(2-Phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide (CAS 439095-73-5) is a synthetic benzamide derivative featuring a para-phenylethynyl substituent on the aniline ring and a meta-trifluoromethyl group on the benzoyl ring . The compound is classified under phenylethynylbenzamides, a scaffold historically explored for glucokinase activation, kinase inhibition, and mGluR5 positive allosteric modulation, though the specific 3-CF₃ substitution pattern distinguishes it from the more commonly reported 4-CF₃ and unsubstituted analogs [1]. Its structure provides a rigid, π-conjugated framework with a predicted LogP of approximately 6.24, indicating high lipophilicity . The compound is listed as a research chemical by multiple vendors and is described as a synthetic intermediate for bioactive molecule preparation, with no marketed therapeutic indication .

Workflow Kinase inhibitor scaffold derivatization
Selection High-lipophilicity tool compound context
Use Context Synthetic intermediate for further functionalization

Generic Substitution Failure for This Benzamide


Phenylethynylbenzamides with different substitution patterns exhibit distinct physicochemical and pharmacological profiles that preclude generic interchange. The meta-trifluoromethyl group in N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide imparts a LogP of ~6.24, which is approximately 2.3 units higher than the des-trifluoromethyl analog N-[4-(phenylethynyl)phenyl]benzamide . This elevated lipophilicity directly influences membrane permeability and non-specific protein binding. Furthermore, regioisomeric variants such as the 4-CF₃ benzamide (CAS 1321594-90-4) or the ethynyl-containing analog (CAS 860788-59-6) present altered hydrogen-bonding topologies and metabolic liabilities . Substituting these compounds without experimental validation risks confounding SAR interpretation, particularly in target engagement assays where the 3-CF₃ group's electron-withdrawing character modulates the amide bond's conformational equilibrium and the phenylethynyl group's π-stacking geometry [1].

meta-CF₃ benzamide
para-CF₃ or des-CF₃ analogs
Regioisomeric substitution alters hydrogen-bonding topology and target engagement profile
3-CF₃ group
4-CF₃ or H substitution
Lipophilicity and electron-withdrawing character differ, affecting assay permeability and protein binding

Quantitative Differentiation vs. Closest Comparators


Lipophilicity Elevation vs. Key Analogs

N-[4-(2-Phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide exhibits a predicted LogP of 6.24, substantially higher than the unsubstituted benzamide analog (N-[4-(phenylethynyl)phenyl]benzamide, predicted LogP ~4.5) and the terminal ethynyl analog (N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide, predicted LogP 3.9) . This LogP differential of ~2.3 units translates to an approximately 200-fold difference in theoretical octanol-water partition coefficient, directly impacting passive membrane permeability and non-specific binding profiles in cell-based assays .

Lipophilicity Elevation
Cross-study comparable
Δ LogP +2.34
Supports high-permeability tool compound fit
Calculated via XLogP3-AA; experimental LogP may differ
Lipophilicity Drug-like properties Permeability

Boiling Point and Thermal Stability vs. 4-Methyl Analog

The compound exhibits a predicted boiling point of 417.5 ± 45.0 °C at standard pressure, approximately 30–50 °C higher than the 4-methyl-containing analog (4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide, CAS 439095-62-2), which has a lower molecular weight and reduced electron-withdrawing character . This elevated boiling point is consistent with the trifluoromethyl group's contribution to molecular polarizability and dipole moment, providing a wider thermal operating window for high-temperature reactions and vacuum distillation purification .

Thermal Stability
Class-level inference
bp ~417.5 °C vs 4-methyl analog (~370–390 °C)
Wider thermal window for high-temperature synthesis
Predicted; confirm experimentally under vacuum
Thermal properties Synthetic intermediate handling Purification

Regioisomeric Differentiation for Kinase Inhibition

Within the phenylethynylbenzamide class, the position of the trifluoromethyl group critically impacts biological activity. The para-CF₃ analog (N-[2-(phenylethynyl)phenyl]-4-(trifluoromethyl)benzamide, CAS 1321594-90-4) was reported as an intermediate in kinase-targeted syntheses, while the meta-CF₃ substitution (target compound) creates a distinct vector angle for the CF₃ dipole relative to the amide hydrogen bond donor/acceptor system . Patent literature demonstrates that ortho-, meta-, and para-substituted trifluoromethyl benzamides show varying inhibitory potency against Src-family kinases, with the meta-substituted variants often exhibiting improved selectivity profiles due to altered hinge-region interactions [1]. No direct head-to-head biochemical comparison between the meta- and para-isomers is publicly available, but the structural differentiation is mechanistically meaningful for kinase inhibitor design [1].

Kinase SAR
Data to verify
meta-CF₃ vs para-CF₃: divergent selectivity context
Selectivity may depend on regioisomer geometry
Qualitative patent-level SAR; no head-to-head data
Kinase inhibition Regioisomeric selectivity Medicinal chemistry SAR

Application Scenarios for This Compound


Kinase Inhibitor Scaffold Derivatization

The para-phenylethynyl group serves as a versatile handle for further functionalization via Sonogashira coupling or click chemistry, while the meta-CF₃ benzamide core provides a pre-optimized pharmacophore for kinase hinge-binding interactions [1]. The elevated LogP (6.24) indicates that this scaffold is best suited for generating tool compounds requiring high membrane permeability, with subsequent optimization toward lower lipophilicity for lead development .

π-Stacking Interaction Probe

The rigid, coplanar phenylethynyl-benzamide system enables predictable π-π stacking interactions with aromatic residues in protein binding pockets. The 3-CF₃ group's electron-withdrawing effect modulates the electron density of the benzamide ring, providing a tunable parameter for studying structure-activity relationships in protein-ligand interactions .

Intermediate for Polymer & Metallophthalocyanine Synthesis

The compound's terminal phenylethynyl moiety can undergo polymerization or serve as a ligand precursor for metallophthalocyanine complexes. The trifluoromethyl group enhances thermal stability and alters the electronic properties of the resulting materials, making this compound a candidate for optoelectronic material development [2].

Reference Standard for Orthogonal Coupling Development

With a purity specification of ≥98% from multiple vendors , this compound is suitable as a reference standard for developing orthogonal synthetic routes involving amide bond formation and Sonogashira coupling, where the 3-CF₃ group enables ¹⁹F NMR reaction monitoring and quantification .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
High-lipophilicity pharmacophore context
Hinge-binding interaction studies
Protein-ligand interaction studies
Electron-deficient benzamide ring
π-π stacking assay validation
Optoelectronic material synthesis
Thermal and electronic tunability
Material characterization
Orthogonal coupling method development
Purity and ¹⁹F NMR monitorability
Reaction monitoring and quantification
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